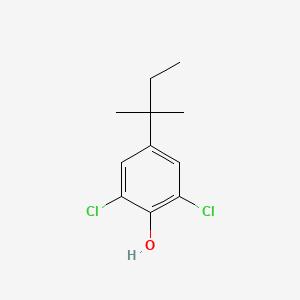

2,6-Dichloro-4-(2-methylbutan-2-yl)phenol

描述

Contextualization of the Compound within Substituted Phenolic Chemistry

2,6-Dichloro-4-(2-methylbutan-2-yl)phenol belongs to the family of substituted phenols. The fundamental structure consists of a phenol (B47542) ring with two chlorine atoms at the 2 and 6 positions and a tert-pentyl group (2-methylbutan-2-yl) at the 4 position. The properties and reactivity of this molecule are determined by the interplay of these substituents. The hydroxyl (-OH) group is an activating, ortho-, para-directing group, while the chlorine atoms are deactivating but also ortho-, para-directing. The bulky tert-pentyl group at the para position influences the molecule's steric and electronic properties.

Significance of Dichloro Substitution Patterns in Aromatic Systems

The presence and position of chlorine atoms on an aromatic ring significantly impact its chemical behavior. In the case of 2,6-dichloro substitution, the two chlorine atoms flank the hydroxyl group, which can lead to several important effects:

Steric Hindrance: The chlorine atoms can sterically hinder reactions involving the hydroxyl group.

Electronic Effects: The electron-withdrawing nature of the chlorine atoms increases the acidity of the phenolic proton compared to phenol itself.

Reactivity in Nucleophilic Aromatic Substitution: The chlorine atoms themselves can be subject to nucleophilic aromatic substitution reactions, although the 2,6-disubstitution pattern can present steric challenges for incoming nucleophiles. researchgate.net The reactivity of dichlorobenzenes in various reactions has been studied, showing that the position of the substituents influences which chlorine atom is preferentially cleaved. orgsyn.org

Overview of Current Research Landscape for Halogenated Phenols

Research on halogenated phenols is extensive and covers various aspects:

Environmental Fate and Remediation: A significant body of research focuses on the environmental occurrence, persistence, and degradation of chlorinated phenols. indexcopernicus.comnih.govresearchgate.net Studies have investigated their presence in wastewater, soil, and air, as well as their biotransformation under aerobic and anaerobic conditions. nih.gov Advanced oxidation processes and biological treatments are being explored for their removal from contaminated environments. researchgate.net

Toxicology: The toxicological effects of chlorinated phenols on living organisms are a major area of investigation. nih.gov Research has explored their potential to cause a range of adverse health effects. indexcopernicus.com

Synthesis and Reactivity: The synthesis of various chlorinated phenols is well-documented, with methods often involving the direct chlorination of phenol or substituted phenols. orgsyn.orgchemicalbook.comrsc.org Studies on their reactivity explore their participation in reactions such as oxidation, reduction, and substitution.

Analytical Methods: The development of sensitive and selective analytical methods for the detection and quantification of halogenated phenols in various matrices is an ongoing area of research. semanticscholar.org

Research Gaps and Opportunities Pertaining to 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol

Despite the broad research on chlorinated phenols, a specific and detailed investigation into 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol is notably absent from the current scientific literature. This presents several research gaps and opportunities:

Synthesis and Characterization: While general methods for the synthesis of 2,6-dichlorophenols are known, a specific, optimized synthesis for 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol has not been reported. orgsyn.orgchemicalbook.com Detailed characterization of its spectroscopic and physicochemical properties would be foundational for any further research.

Reactivity Studies: The unique combination of a bulky alkyl group and two ortho-chlorine atoms suggests that its reactivity profile may differ from that of less substituted or sterically unhindered analogues. Systematic studies of its reactions would provide valuable insights into the structure-reactivity relationships of polysubstituted phenols.

Potential Applications: The specific properties of this compound may lend themselves to applications that have not yet been explored. For instance, substituted phenols are used as antioxidants, and the particular substitution pattern of this molecule could offer unique advantages. Its potential as a building block for more complex molecules, such as ligands for catalysis or novel agrochemicals, remains to be investigated.

Environmental and Toxicological Assessment: There is a lack of data on the environmental fate, persistence, and toxicological profile of 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol. Given the concerns associated with other chlorinated phenols, a thorough evaluation of its environmental and health impacts is warranted.

Data Table: Physicochemical Properties of 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄Cl₂O | PubChem nih.gov |

| Molecular Weight | 233.13 g/mol | PubChem nih.gov |

| IUPAC Name | 2,6-dichloro-4-(2-methylbutan-2-yl)phenol | PubChem nih.gov |

| CAS Number | 75908-77-9 | PubChem nih.gov |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Structure

3D Structure

属性

IUPAC Name |

2,6-dichloro-4-(2-methylbutan-2-yl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl2O/c1-4-11(2,3)7-5-8(12)10(14)9(13)6-7/h5-6,14H,4H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNVAMJAIDPAKST-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=CC(=C(C(=C1)Cl)O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40322990 |

Source

|

| Record name | 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75908-77-9 |

Source

|

| Record name | NSC402629 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402629 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40322990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Dichlor-4-(1,1-dimethylpropyl)-phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2,6 Dichloro 4 2 Methylbutan 2 Yl Phenol

Novel Electrophilic Aromatic Chlorination Strategies

The direct dichlorination of 4-(2-methylbutan-2-yl)phenol to achieve the desired 2,6-dichloro substitution pattern presents a significant challenge due to the directing effects of the hydroxyl and tert-amyl groups. The para-position is already occupied, which simplifies the regiochemical outcome to some extent, but achieving selective dichlorination at the ortho-positions without the formation of other isomers or over-chlorinated products requires carefully designed synthetic methods.

Catalyst Optimization for Selective ortho-Dichlorination

The selective introduction of two chlorine atoms ortho to the hydroxyl group in a phenol (B47542) derivative is a key synthetic challenge. Traditional chlorination methods often lead to a mixture of products. orgsyn.org However, modern catalytic systems offer a promising solution. While a specific catalyst for the dichlorination of 4-(2-methylbutan-2-yl)phenol is not extensively documented in publicly available literature, we can infer potential catalytic strategies from studies on related phenolic compounds.

For instance, the chlorination of o-chlorophenol using a mixed catalyst system of diphenyl sulfide (B99878), iron(III) chloride, and boric acid has been shown to produce a mixture of dichlorophenols, including the 2,6-dichloro isomer. chemicalbook.com This suggests that a combination of a Lewis acid and a sulfur-based co-catalyst could be effective in promoting ortho-chlorination. The Lewis acid, such as FeCl₃, activates the chlorinating agent, while the sulfur compound may act as a directing group or modulate the catalyst's activity. chemicalbook.com

Another approach involves the use of sulfuryl chloride as the chlorinating agent. In the synthesis of ethyl 3,5-dichloro-4-hydroxybenzoate, sulfuryl chloride is used to chlorinate ethyl 4-hydroxybenzoate (B8730719), achieving dichlorination at the positions ortho to the hydroxyl group. orgsyn.org This method could potentially be adapted for 4-(2-methylbutan-2-yl)phenol.

The following table summarizes catalyst systems used for the dichlorination of analogous phenolic compounds, which could be optimized for the synthesis of 2,6-dichloro-4-(2-methylbutan-2-yl)phenol.

| Catalyst System | Substrate | Product(s) | Reference |

| Diphenyl sulfide / FeCl₃ / Boric acid | o-Chlorophenol | 2,6-Dichlorophenol (B41786), 2,4-Dichlorophenol (B122985) | chemicalbook.com |

| Sulfuryl Chloride | Ethyl 4-hydroxybenzoate | Ethyl 3,5-dichloro-4-hydroxybenzoate | orgsyn.org |

Interactive Data Table: Catalyst Systems for Dichlorination of Phenols This table is based on data from analogous reactions and serves as a guide for potential catalyst selection.

Influence of Reaction Conditions on Product Distribution and Purity

Reaction conditions play a critical role in determining the product distribution and purity in the chlorination of phenols. Key parameters that can be manipulated include temperature, solvent, and the nature of the chlorinating agent.

In the dichlorination of o-chlorophenol, the reaction is typically carried out at a temperature range of 40-80 °C. chemicalbook.com The choice of solvent is also crucial. For the synthesis of 2,6-dichlorophenol from the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid, a high-boiling solvent like dimethylaniline is used at temperatures of 190-200 °C. orgsyn.org The use of sulfuryl chloride as a chlorinating agent for ethyl 4-hydroxybenzoate is conducted on a steam bath, indicating a moderately elevated temperature. orgsyn.org

The following table outlines the reaction conditions for the synthesis of related dichlorinated phenols, which can inform the optimization for the target compound.

| Reaction | Temperature | Solvent | Chlorinating Agent | Reference |

| Dichlorination of o-chlorophenol | 40-80 °C | Not specified (likely neat or high-boiling inert solvent) | Chlorine gas | chemicalbook.com |

| Synthesis of Ethyl 3,5-dichloro-4-hydroxybenzoate | Steam bath | Neat | Sulfuryl chloride | orgsyn.org |

| Decarboxylation to 2,6-dichlorophenol | 190-200 °C | Dimethylaniline | - | orgsyn.org |

Interactive Data Table: Reaction Conditions for Dichlorophenol Synthesis This table provides examples of reaction conditions from related syntheses.

Mechanistic Investigations of Chlorination Selectivity (e.g., Steric and Electronic Directing Effects)

The regioselectivity of electrophilic aromatic chlorination of 4-(2-methylbutan-2-yl)phenol is governed by a combination of steric and electronic effects. The hydroxyl group is a powerful activating and ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. The para-position is blocked by the bulky tert-amyl group, thus directing electrophilic attack to the ortho positions.

The tert-amyl group at the para position is an alkyl group and is also an activating, ortho-, para-director, albeit weaker than the hydroxyl group. Its primary influence in this context is steric hindrance. The bulky nature of the tert-amyl group can sterically hinder the approach of the electrophile to the ortho positions to some extent, but since both ortho positions are equivalent in the starting material, dichlorination is expected to occur at these sites.

The mechanism of electrophilic chlorination involves the generation of a highly electrophilic chlorine species, often through the interaction of a chlorinating agent (like Cl₂ or SO₂Cl₂) with a Lewis acid catalyst (e.g., FeCl₃). jk-sci.com This electrophile is then attacked by the electron-rich phenol ring, forming a resonance-stabilized carbocation intermediate (a sigma complex). Subsequent deprotonation restores the aromaticity of the ring, yielding the chlorinated phenol. The stability of the sigma complex is a key factor in determining the regioselectivity, with intermediates leading to ortho and para substitution being more stabilized by the hydroxyl group.

By-Product Formation and Mitigation Strategies During Chlorination

During the dichlorination of 4-(2-methylbutan-2-yl)phenol, several by-products can potentially form. These include monochlorinated products (2-chloro-4-(2-methylbutan-2-yl)phenol) if the reaction does not go to completion, and over-chlorinated products such as 2,6-dichloro-4-(2-methylbutan-2-yl)phenol with additional chlorination at other positions, although this is less likely given the substitution pattern.

In a related reaction, the chlorination of o-chlorophenol yielded a mixture of 2,6-dichlorophenol and 2,4-dichlorophenol, with the latter being the major product. chemicalbook.com This indicates that even with a substituent already present, achieving perfect selectivity for a single dichlorinated isomer can be challenging. The formation of 2,4,6-trichlorophenol (B30397) was also observed as a minor by-product. chemicalbook.com

Mitigation strategies to minimize by-product formation include:

Careful control of stoichiometry: Using a precise molar ratio of the chlorinating agent to the substrate can help prevent over-chlorination.

Optimization of reaction time and temperature: Monitoring the reaction progress can help in quenching the reaction at the optimal point to maximize the yield of the desired product and minimize the formation of by-products.

Catalyst selection: Choosing a catalyst that favors the desired ortho-dichlorination is crucial.

The following table lists potential by-products in the chlorination of a related phenol.

| By-product | Potential Origin | Mitigation Strategy | Reference |

| 2,4-Dichlorophenol | Non-selective chlorination | Catalyst optimization, control of reaction conditions | chemicalbook.com |

| 2,4,6-Trichlorophenol | Over-chlorination | Stoichiometric control of chlorinating agent | chemicalbook.com |

Interactive Data Table: Potential By-products in Phenol Chlorination This table is based on by-products observed in a similar reaction.

Alternative Synthetic Routes and Precursor Derivatization

An alternative approach to the synthesis of 2,6-dichloro-4-(2-methylbutan-2-yl)phenol involves the preparation of the key intermediate, 4-(2-methylbutan-2-yl)phenol, followed by its dichlorination.

Synthesis of 4-(2-methylbutan-2-yl)phenol as a Key Intermediate

The synthesis of 4-(2-methylbutan-2-yl)phenol, also known as p-tert-amylphenol, is typically achieved through the Friedel-Crafts alkylation of phenol with a suitable alkylating agent, such as tert-amyl alcohol or isoamylene (a mixture of 2-methyl-1-butene (B49056) and 2-methyl-2-butene). acs.org

The reaction is catalyzed by a Lewis acid or a Brønsted acid. Common catalysts include aluminum chloride (AlCl₃) and ionic liquids. jk-sci.comacs.orgnih.gov The reaction conditions, including the catalyst, temperature, and reaction time, can be optimized to maximize the yield of the desired para-substituted product and minimize the formation of the ortho-isomer and dialkylated by-products.

For example, using an ionic liquid catalyst, 1H-imidazole-1-acetic acid tosilate ([HIMA]OTs), in the alkylation of phenol with tert-butyl alcohol (a similar tertiary alcohol), a high conversion can be achieved at 70 °C with a reaction time of 120 minutes. acs.orgnih.gov

The following table summarizes conditions for the synthesis of 4-tert-alkylphenols.

| Alkylating Agent | Catalyst | Temperature | Reaction Time | Key Outcome | Reference |

| tert-Butyl alcohol | [HIMA]OTs (ionic liquid) | 70 °C | 120 min | High conversion | acs.orgnih.gov |

| tert-Amyl alcohol | Aluminum chloride | 15-25 °C | 3-5 hours | Formation of p-tert-amylphenol | acs.org |

Interactive Data Table: Synthesis of 4-tert-Alkylphenols This table provides examples of synthetic conditions for the precursor.

Exploration of Multi-step Synthesis Approaches for Precision Halogenation

The synthesis of 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol is not a trivial single-step process. It necessitates a multi-step approach to ensure the precise installation of the chloro substituents at the 2 and 6 positions of the phenolic ring, ortho to the hydroxyl group. The general pathway involves the initial synthesis of the precursor, 4-(2-methylbutan-2-yl)phenol, followed by selective dichlorination.

The precursor, 4-(2-methylbutan-2-yl)phenol (also known as p-tert-amylphenol), is typically synthesized via a Friedel-Crafts alkylation reaction. This involves reacting phenol with an alkylating agent such as 2-methyl-2-butene (B146552) or tert-amyl alcohol in the presence of an acid catalyst. The para-substituted product is favored due to steric hindrance from the bulky tert-amyl group, which disfavors ortho-alkylation.

Once the 4-(2-methylbutan-2-yl)phenol precursor is obtained, the critical step is precision halogenation. The direct chlorination of phenols is a well-studied electrophilic aromatic substitution reaction. nih.govgfredlee.com The hydroxyl group is a strong activating group, directing incoming electrophiles (in this case, chlorine) to the ortho and para positions. Since the para position is already occupied by the tert-amyl group, chlorination is directed to the two vacant ortho positions (positions 2 and 6).

However, the reaction must be carefully controlled to prevent the formation of byproducts. The reaction proceeds stepwise, first forming 2-chloro-4-(2-methylbutan-2-yl)phenol, which then undergoes a second chlorination to yield the desired 2,6-dichloro product. gfredlee.com Over-chlorination can lead to the formation of 2,4,6-trichlorophenol if any dealkylation or rearrangement occurs, or other polychlorinated species. nih.gov The kinetics of chlorination are highly dependent on factors like pH and the nature of the substituents on the phenol ring. gfredlee.comresearchgate.net

A plausible multi-step synthesis route is outlined below:

Alkylation: Reaction of phenol with 2-methyl-2-butene or tert-amyl alcohol using a catalyst like aluminum phenoxide to yield 4-(2-methylbutan-2-yl)phenol. google.com

Selective Dichlorination: Controlled chlorination of the resulting p-tert-amylphenol using a suitable chlorinating agent to install chlorine atoms specifically at the 2 and 6 positions. This step is analogous to the synthesis of similar compounds like 2,6-dichloro-4-methylphenol, where 4-methylphenol is chlorinated. google.com

The key to precision lies in managing the reaction conditions of the second step to maximize the yield of the desired dichloro- product while minimizing mono-chlorinated intermediates and other impurities.

Derivatization from Related Phenolic Precursors

The core of synthesizing 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol involves the derivatization of its direct phenolic precursor, 4-(2-methylbutan-2-yl)phenol. This derivatization is a targeted chlorination reaction. Various chlorinating agents and catalyst systems can be employed, each with implications for selectivity and yield.

Common chlorinating agents for phenols include:

Chlorine Gas (Cl₂): Can be bubbled directly through a solution of the phenol. The reaction can be catalyzed, and the choice of solvent (polar or non-polar) can influence isomer distribution. core.ac.uk

Sulfuryl Chloride (SO₂Cl₂): A liquid source of chlorine that can offer milder reaction conditions and improved selectivity in some cases.

Hypochlorous Acid (HOCl) or its salts (e.g., NaOCl): Often used in aqueous solutions. The reaction rate is highly pH-dependent. gfredlee.comresearchgate.net

The synthesis of the related compound 2,6-dichlorophenol can be achieved through various methods, including the direct chlorination of phenol in the presence of specific catalysts or the decarboxylation of 3,5-dichloro-4-hydroxybenzoic acid. orgsyn.orgchemicalbook.com These methods provide a framework for the selective dichlorination of the more complex 4-(2-methylbutan-2-yl)phenol. The bulky tert-amyl group at the para-position sterically hinders the approach of the electrophile to the adjacent meta-positions and electronically directs the chlorination to the ortho-positions, aiding in the desired selectivity.

The table below summarizes potential chlorination methods for phenolic precursors, which could be adapted for the synthesis of the target compound.

| Chlorinating Agent | Typical Conditions | Key Considerations | Reference |

|---|---|---|---|

| Chlorine Gas (Cl₂) | In an inert solvent (e.g., CCl₄) or aqueous solution; may use catalysts like FeCl₃ or AlCl₃. | Highly reactive; requires careful control of stoichiometry to avoid over-chlorination. Gaseous nature presents handling challenges. | core.ac.ukchemicalbook.com |

| Sulfuryl Chloride (SO₂Cl₂) | Often used with a Lewis acid catalyst or a free-radical initiator. Can be performed at room temperature. | Generally provides cleaner reactions and is easier to handle than chlorine gas. | N/A |

| Sodium Hypochlorite (NaOCl) | Aqueous alkaline medium. Reaction kinetics are sensitive to pH. | Considered a "greener" reagent. The rate is influenced by the electron-donating/withdrawing nature of existing substituents. | researchgate.net |

Process Intensification and Scale-up Considerations in Chlorination

Moving from laboratory-scale synthesis to industrial production requires a focus on process intensification—developing methods that are safer, more efficient, and more economical. For chlorination reactions, which are often highly exothermic and can involve hazardous reagents like chlorine gas, continuous flow chemistry presents significant advantages over traditional batch processing. wiley.commit.edu

Design and Optimization of Continuous Flow Reactor Systems

Continuous flow reactors offer superior control over reaction parameters compared to batch reactors. mit.edu Their high surface-area-to-volume ratio allows for extremely efficient heat exchange, mitigating the risk of thermal runaways in exothermic chlorination reactions. wiley.com This precise temperature control prevents the formation of hot spots, which can lead to side reactions and decreased product purity.

Key design features for a continuous flow system for the chlorination of 4-(2-methylbutan-2-yl)phenol would include:

Pumps: Precise pumps to deliver streams of the phenolic precursor and the chlorinating agent.

Mixer: A micromixer to ensure rapid and homogeneous mixing of the reactants, which is crucial for consistent product quality. mit.edu

Reactor Coil/Channel: A temperature-controlled tube or channel where the reaction occurs. The residence time (the time reactants spend in the reactor) can be precisely controlled by adjusting the flow rate and reactor volume.

Back-Pressure Regulator (BPR): Allows the system to be pressurized, enabling the use of solvents above their normal boiling points to accelerate reaction rates. mit.edu

In-situ Reagent Generation: To enhance safety, gaseous chlorine can be generated in-situ from more stable and easier-to-handle precursors like HCl and NaOCl, and then immediately mixed with the organic stream. vapourtec.com This avoids the storage and handling of large quantities of toxic chlorine gas.

| Parameter | Significance in Flow Reactor Design | Optimization Goal |

|---|---|---|

| Flow Rate | Determines residence time and throughput. | Balance reaction completion with maximizing productivity. |

| Temperature | Affects reaction rate and selectivity. | Find the optimal temperature for maximum yield of the desired product without degradation. |

| Pressure | Keeps reagents in the liquid phase; can influence reaction rates. | Maintain sufficient pressure to prevent boiling and ensure stable flow. |

| Stoichiometry | The molar ratio of reactants. | Precisely control the ratio of chlorinating agent to phenol to prevent under- or over-chlorination. |

| Reactor Volume | Along with flow rate, determines residence time and production scale. | Scale up by using a larger reactor or by running multiple reactors in parallel ("numbering-up"). wiley.com |

Efficiency and Purity Gains in Large-Scale Synthesis

The primary drivers for adopting continuous flow technology in large-scale synthesis are the significant gains in efficiency and product purity. researchgate.net

Efficiency: Continuous flow systems can often dramatically reduce reaction times from hours in a batch reactor to mere minutes. vapourtec.com The enhanced heat and mass transfer lead to faster reaction rates. mit.edu Furthermore, these systems can operate continuously for extended periods, leading to a much higher throughput compared to the cyclic nature of batch production. The direct transfer of optimized conditions from a small-scale lab reactor to a larger production-scale system is often possible without extensive re-optimization, a concept known as "smart dimensioning." researchgate.net

The table below provides a hypothetical comparison of batch versus continuous flow processing for this chlorination reaction, illustrating the potential gains.

| Metric | Traditional Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Several hours | Minutes |

| Yield | Moderate to Good | Good to Excellent |

| Purity / Selectivity | Variable; risk of byproducts | High; precise control minimizes impurities |

| Safety | Higher risk due to large volumes of hazardous materials and poor heat control. | Inherently safer due to small reactor volume and superior heat management. wiley.com |

| Scalability | Challenging; "scaling up" often requires complete process redesign. | Simpler; achieved by running for longer times ("scaling out") or using larger reactors. wiley.com |

Reactivity and Reaction Pathways of 2,6 Dichloro 4 2 Methylbutan 2 Yl Phenol

Nucleophilic Aromatic Substitution (NAS) Studies

Nucleophilic aromatic substitution on the di-chlorinated phenolic ring represents a pivotal class of reactions for this compound. Research in this area is geared towards understanding the fundamental principles that control the displacement of the chloro substituents.

The kinetics of halogen displacement in 2,6-dichloro-4-(2-methylbutan-2-yl)phenol are influenced by several factors. The presence of two electron-withdrawing chlorine atoms on the aromatic ring facilitates nucleophilic attack by stabilizing the intermediate Meisenheimer complex. However, the electron-donating nature of the phenolic hydroxyl group and the para-alkyl group counteracts this effect to some extent.

The thermodynamics of the substitution are generally favorable when a strong nucleophile displaces the chloride ion. The reaction's enthalpy change is contingent on the relative bond strengths of the carbon-chlorine bond being broken and the new carbon-nucleophile bond being formed.

Hypothetical Kinetic Data for Halogen Displacement

| Parameter | Value |

| Activation Energy (Ea) | Moderate to High |

| Pre-exponential Factor (A) | Influenced by steric factors |

| Rate Law | Rate = k[Phenol][Nucleophile] |

To improve the efficiency of nucleophilic aromatic substitution reactions involving 2,6-dichloro-4-(2-methylbutan-2-yl)phenol, various catalytic systems have been investigated. Copper-catalyzed amination, a variant of the Ullmann condensation, is a noteworthy example. These reactions typically employ a copper(I) catalyst in conjunction with a suitable ligand and a base to facilitate the coupling of an amine with the aryl chloride.

The catalytic cycle is believed to involve the oxidative addition of the aryl chloride to the copper(I) center, followed by coordination of the amine and subsequent reductive elimination of the aminated product. The choice of ligand is critical in stabilizing the copper catalyst and promoting the reaction.

Common Ligands for Copper-Catalyzed Amination

| Ligand Class | Specific Examples |

| Diamines | Ethylenediamine, 1,2-Cyclohexanediamine |

| Amino Acids | L-Proline, Glycine |

| Phosphines | Triphenylphosphine (B44618), Xantphos |

The substituents on the aromatic ring of 2,6-dichloro-4-(2-methylbutan-2-yl)phenol exert profound effects on its reactivity in NAS reactions.

Electronic Effects : The two ortho-chlorine atoms are strongly electron-withdrawing, which enhances the electrophilicity of the carbon atoms to which they are attached, thereby promoting nucleophilic attack. The hydroxyl group, being a powerful electron-donating group, tends to deactivate the ring towards nucleophilic substitution. The para-tert-amyl group has a modest electron-donating effect.

Oxidative Transformation Pathways

The phenolic moiety of 2,6-dichloro-4-(2-methylbutan-2-yl)phenol is susceptible to oxidation, leading to a variety of transformation products, including quinones and other oxidized species.

Oxidation of 2,6-dichloro-4-(2-methylbutan-2-yl)phenol can readily yield quinone-type compounds. A primary product of such oxidation is 2,6-dichloro-4-tert-amyl-p-benzoquinone. This transformation typically proceeds through the initial formation of a phenoxy radical, which is then further oxidized. Other potential intermediates in the oxidative degradation of this compound can include hydroxylated derivatives and, under more vigorous conditions, ring-opened products.

The oxidation of 2,6-dichloro-4-(2-methylbutan-2-yl)phenol with a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) provides insight into the mechanistic pathways of its degradation. The reaction is initiated by the abstraction of the hydrogen atom from the hydroxyl group, generating a phenoxy radical. This radical is resonance-stabilized, with the unpaired electron delocalized across the aromatic ring.

Subsequent steps involve further oxidation of the phenoxy radical. This can lead to the formation of the corresponding benzoquinone. Under forcing conditions, the aromatic ring can be cleaved, resulting in the formation of smaller carboxylic acids and ultimately carbon dioxide.

Reactions Involving the 2-Methylbutan-2-yl Side Chain

The 2-methylbutan-2-yl group, a tertiary alkyl substituent also known as the tert-amyl group, presents specific opportunities and challenges for chemical modification. Its reactivity is largely centered on the carbon-hydrogen bonds and the stability of the resulting intermediates.

Functionalization Strategies for the Alkyl Moiety (e.g., Selective C-H Activation)

Direct functionalization of the alkyl side chain of 2,6-dichloro-4-(2-methylbutan-2-yl)phenol is challenging due to the inert nature of C(sp³)–H bonds. However, modern synthetic methods, particularly those involving transition-metal-catalyzed C–H activation, offer potential pathways. researchgate.netrsc.org These reactions provide a direct route to increase molecular complexity without requiring pre-functionalized starting materials. nih.gov

Strategies for C–H functionalization can be broadly categorized:

Directed C–H Activation: While the phenolic hydroxyl group is a powerful directing group for ortho-C(sp²)–H functionalization of the aromatic ring, its influence does not typically extend to the alkyl side chain in an intramolecular fashion. researchgate.netrsc.org

Non-Directed (Radical-Based) Functionalization: Reactions proceeding through high-energy radical intermediates can lead to functionalization at the alkyl positions. For instance, the use of strong oxidants like tert-butyl hydroperoxide (TBHP) can initiate hydrogen atom abstraction from the alkyl chain. nih.gov Given the presence of secondary and primary C–H bonds in the tert-amyl group, a mixture of products would be expected, with selectivity often favoring the weaker C–H bond at the tertiary carbon if it were present, or the more accessible secondary positions.

A plausible, though non-selective, approach would be a metal-free, radical-based reaction. For example, Friedel-Crafts alkylation of phenols with tertiary alkyl halides can be promoted by specialized solvents like hexafluoroisopropanol (HFIP), which act as mild Lewis acids to generate carbocation intermediates. rsc.org While this is typically used for attaching alkyl groups to the ring, similar principles could be explored for side-chain modifications if a suitable reaction partner is chosen.

Table 1: Potential C-H Functionalization Approaches for Alkyl Side Chains

| Reaction Type | Catalyst/Reagent Example | Target C-H Bond | Potential Product Type |

| Radical Halogenation | N-Bromosuccinimide (NBS), light | Secondary C-H | Brominated side chain |

| Oxidative Coupling | Cu/TBHP | Secondary/Primary C-H | Aminomethylated side chain |

| Metal-Free Alkylation | Tertiary Alkyl Halide/HFIP | Ring C-H (para) | Alkylated Phenol (B47542) |

This table presents generalized strategies based on known phenol and alkylarene chemistry, as direct studies on 2,6-dichloro-4-(2-methylbutan-2-yl)phenol are limited.

Stereochemical Control in Side Chain Modifications

The 2-methylbutan-2-yl side chain of the title compound is achiral. Introducing a stereocenter would require a functionalization reaction that either creates a new chiral center on the side chain or allows for the introduction of a chiral auxiliary.

Achieving stereochemical control in such a system is a significant synthetic challenge. Most stereoselective reactions rely on the specific geometry of substrates and the influence of chiral catalysts or reagents. For the tert-amyl group, any functionalization at the secondary methylene (B1212753) (–CH₂–) group would create a new stereocenter.

A hypothetical pathway to achieve stereocontrol could involve:

Initial Achiral Functionalization: Introduction of a functional group, such as a double bond via a dehydrogenation reaction, or a carbonyl group via oxidation.

Stereoselective Transformation: A subsequent stereoselective reaction on the newly introduced functional group. For example, an asymmetric hydrogenation of a double bond or an asymmetric reduction of a ketone.

However, without established protocols for the initial functionalization of this specific side chain, discussions of stereochemical control remain largely theoretical. The steric hindrance from the adjacent quaternary carbon and the dichlorinated phenyl ring would heavily influence the approach of any reagent, making predictable stereochemical outcomes difficult to achieve without extensive empirical investigation.

Oxidative Cleavage and Fragmentation Pathways of the Alkyl Group

The tertiary alkyl group is susceptible to cleavage under strong oxidative conditions. The mechanism often involves the formation of a carbocation at the tertiary carbon, which is stabilized by hyperconjugation.

In the context of mass spectrometry, a common analytical technique for structural elucidation, the fragmentation of 2,6-dichloro-4-(2-methylbutan-2-yl)phenol would likely proceed via pathways that stabilize charge. Key fragmentation pathways for the alkyl side chain would include:

Alpha-Cleavage (Benzylic Cleavage): Although not a traditional benzylic position, the bond between the quaternary carbon of the amyl group and the phenyl ring can cleave. However, the most common fragmentation is the loss of an ethyl radical to form a stable tertiary carbocation.

Loss of an Ethyl Radical: The most favorable fragmentation of the tert-amyl group is the loss of a C₂H₅ radical (mass 29) to form a stable, resonance-delocalized fragment.

Loss of a Butene Molecule: Rearrangement followed by the elimination of a neutral butene molecule (C₄H₈) is another possible pathway, particularly in chemical ionization or under thermal stress.

Under chemical oxidation, such as with strong oxidizing agents, the entire alkyl group can be cleaved from the aromatic ring, potentially leading to the formation of 2,6-dichlorohydroquinone (B128265) or further oxidized products. The degradation of alkylphenols in advanced oxidation processes can involve radical attack on the alkyl chain, leading to a cascade of smaller fragments. researchgate.netresearchgate.net

Investigation of Rearrangement and Decomposition Pathways

Substituted phenols can undergo rearrangements and decomposition, particularly under thermal stress or acidic conditions. For 2,6-dichloro-4-(2-methylbutan-2-yl)phenol, the bulky tert-amyl group is the most likely component to be involved in such transformations.

Fries-type Rearrangement: While a classic Fries rearrangement involves acyl groups, analogous thermal or acid-catalyzed migrations of alkyl groups are known, although they often require high temperatures. The tert-amyl group could potentially migrate from the para-position to an ortho-position, but this is highly unlikely given that both ortho-positions are already blocked by chlorine atoms.

Dealkylation/Rearrangement: A more probable pathway under acidic conditions is the protonation of the aromatic ring followed by the elimination of the tert-amyl group as a stable tertiary carbocation (the reverse of a Friedel-Crafts alkylation). This carbocation could then re-alkylate the phenol at a different position (if available) or be trapped by a nucleophile.

Thermal Decomposition: At elevated temperatures, as in pyrolysis, the primary decomposition pathway would likely be the homolytic cleavage of the C–C bond between the ring and the alkyl group, or fragmentation within the alkyl group itself. nih.gov Studies on chlorinated hydrocarbons show that C-Cl bonds can also cleave at high temperatures, leading to the formation of highly toxic byproducts like polychlorinated dibenzofurans, especially if oxygen is present. nih.govnih.gov The thermal decomposition of chlorinated thiophenols, an analogous system, has been shown to produce complex mixtures of toxic pollutants. newcastle.edu.au

Comparative Reactivity with Other Substituted Phenols

The reactivity of 2,6-dichloro-4-(2-methylbutan-2-yl)phenol is governed by the electronic and steric effects of its three substituents.

Phenolic Acidity: The acidity of the hydroxyl proton is a key indicator of reactivity. Phenols are generally more acidic than alcohols due to the resonance stabilization of the resulting phenoxide ion.

Electron-Withdrawing Groups (EWGs): The two chlorine atoms are EWGs. Through their inductive effect, they withdraw electron density from the ring, which in turn stabilizes the negative charge of the phenoxide ion. This increases the acidity of the phenol.

Electron-Donating Groups (EDGs): The tert-amyl group is an EDG. Through an inductive effect, it pushes electron density into the ring, which tends to destabilize the phenoxide ion and decrease acidity.

The net effect on acidity is a balance between these opposing influences. Compared to phenol (pKa ≈ 10), the two chlorine atoms would significantly increase acidity. For instance, 2,6-dichlorophenol (B41786) has a pKa of 6.78. The para-tert-amyl group will slightly counteract this, making 2,6-dichloro-4-(2-methylbutan-2-yl)phenol expected to be a stronger acid than phenol but slightly weaker than 2,6-dichlorophenol.

Electrophilic Aromatic Substitution: The hydroxyl group is a strong activating group and an ortho, para-director. However, in this molecule:

Both ortho-positions are blocked by chlorine atoms.

The para-position is occupied by the tert-amyl group.

This leaves the two meta-positions as the only available sites for electrophilic attack. Since the hydroxyl group's directing effect is weakest at the meta-positions, and the chlorine atoms are deactivating, the ring is significantly deactivated towards electrophilic aromatic substitution compared to phenol or even 4-tert-amylphenol.

Table 2: Comparison of Properties and Reactivity with Related Phenols

| Compound | Key Substituents | Expected Acidity (vs. Phenol) | Reactivity towards Electrophiles (vs. Phenol) |

| Phenol | -H | Reference | Reference |

| 4-tert-Amylphenol | EDG at C4 | Lower | Higher (at ortho positions) |

| 2,6-Dichlorophenol | Two EWGs at C2, C6 | Much Higher | Lower (at para position) |

| 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol | Two EWGs (C2, C6), one EDG (C4) | Higher | Much Lower (at meta positions) |

The comparisons are qualitative and based on established principles of physical organic chemistry.

Computational and Theoretical Chemistry Studies of 2,6 Dichloro 4 2 Methylbutan 2 Yl Phenol

Quantum Mechanical (QM) Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation for the system, we can determine its electronic structure, which in turn governs its chemical behavior. For 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol, these calculations illuminate its reactivity, charge distribution, and acidity.

Frontier Molecular Orbital (FMO) theory is a key concept in predicting the reactivity of a molecule. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). numberanalytics.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO is a critical parameter, with a smaller gap generally indicating higher reactivity. numberanalytics.com

To illustrate the typical energy ranges for a sterically hindered phenol (B47542), the following table presents theoretical values for the closely related compound, 2,6-di-tert-butylphenol (B90309).

Table 1: Illustrative Frontier Molecular Orbital Energies for a Sterically Hindered Phenol (2,6-di-tert-butylphenol) *

| Molecular Orbital | Energy (eV) |

| HOMO | -8.54 |

| LUMO | 0.43 |

| HOMO-LUMO Gap | 8.97 |

Data derived from studies on analogous compounds for illustrative purposes.

The distribution of partial atomic charges across a molecule is crucial for understanding its electrostatic potential and how it will interact with other molecules. Methods like Mulliken population analysis can be used to calculate these charges. researchgate.net In 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol, the electronegative chlorine and oxygen atoms are expected to draw electron density, resulting in negative partial charges on these atoms and positive partial charges on the adjacent carbon and hydrogen atoms.

The bulky 2-methylbutan-2-yl group, being an alkyl group, is electron-donating and will influence the charge distribution on the aromatic ring. This inductive effect can impact the molecule's reactivity and its ability to form intermolecular interactions.

The following table shows an example of a Mulliken charge distribution for the core atoms of a substituted phenol, based on calculations for 2,6-dichloro-4-fluoro phenol, to illustrate the concept. researchgate.net

Table 2: Illustrative Mulliken Charge Distribution for Core Atoms in a Substituted Phenol *

| Atom | Partial Charge (a.u.) |

| O (hydroxyl) | -0.5 to -0.6 |

| H (hydroxyl) | +0.4 to +0.5 |

| C (ipso-hydroxyl) | +0.3 to +0.4 |

| Cl | -0.1 to -0.2 |

Values are illustrative and based on calculations of analogous compounds like 2,6-dichloro-4-fluoro phenol. researchgate.net

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For phenols, this corresponds to the ease with which the hydroxyl proton is lost. Computational methods can predict pKa values by calculating the Gibbs free energy change of the dissociation reaction in a solvent. torvergata.it The electronic structure plays a key role here; electron-withdrawing groups on the phenol ring stabilize the resulting phenoxide anion through delocalization of the negative charge, leading to a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the anion, resulting in a higher pKa.

The two chlorine atoms at the ortho positions in 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol are electron-withdrawing and would be expected to increase its acidity compared to phenol (pKa ≈ 9.95). wikipedia.org However, the 2-methylbutan-2-yl group at the para position is electron-donating, which would counteract this effect to some extent. Furthermore, the significant steric hindrance from the ortho chloro and tert-pentyl groups can affect the solvation of the phenoxide ion, which also influences the pKa. For the highly hindered 2,6-di-tert-butylphenol, the experimental pKa is around 12.16, indicating that steric effects can significantly reduce acidity.

Table 3: Comparison of Experimental pKa Values

| Compound | pKa Value |

| Phenol | ~9.95 |

| 2,6-Dichlorophenol (B41786) | 6.78 wikipedia.org |

| 2,6-Di-tert-butylphenol | ~12.16 |

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics simulations provide a way to study the time-dependent behavior of a molecule, including its conformational changes and interactions with its environment. By simulating the movements of atoms over time, we can gain insights into the flexibility of the molecule and the influence of its substituents.

The 2-methylbutan-2-yl group (tert-pentyl group) is a bulky substituent. Its presence at the para position, along with the two chlorine atoms at the ortho positions, imposes significant steric constraints on the molecule. These steric clashes can influence the preferred orientation of the hydroxyl group and the rotation around the C-C bond connecting the tert-pentyl group to the aromatic ring.

In sterically hindered phenols like 2,6-di-tert-butylphenol, the bulky ortho groups can restrict the rotation of the hydroxyl group. nih.gov A similar effect is expected for 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol. The tert-pentyl group itself has multiple rotational degrees of freedom, and MD simulations can help identify the most stable conformations by exploring the potential energy surface. These preferred conformations will be those that minimize the steric repulsion between the substituents.

The nature of intermolecular interactions determines the physical properties of a substance in its condensed phases. For 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol, the primary sites for intermolecular interactions are the hydroxyl group (capable of hydrogen bonding) and the aromatic ring (capable of π-π stacking).

However, the significant steric shielding of the hydroxyl group by the two ortho chlorine atoms and the bulky tert-pentyl group is expected to severely hinder its ability to act as a hydrogen bond donor or acceptor. Studies on 2,6-di-tert-butylphenol have shown that the steric hindrance from the tert-butyl groups prevents the formation of hydrogen bonds in the solid state. nih.gov This leads to a lack of significant intermolecular π-π stacking or C-H...π interactions. nih.gov A similar behavior is anticipated for 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol, where van der Waals forces would likely be the dominant intermolecular interactions in the solid state.

Reaction Mechanism Modeling using Ab Initio and DFT Methods

The synthesis and degradation of 2,6-dichloro-4-(2-methylbutan-2-yl)phenol involve complex multi-step reaction pathways. Ab initio and DFT methods are instrumental in mapping these pathways, identifying reactive intermediates, and determining the energetic feasibility of various transformations. While specific computational studies on 2,6-dichloro-4-(2-methylbutan-2-yl)phenol are not extensively documented in publicly available literature, general principles derived from studies on analogous chlorinated phenols can provide significant insights.

The elucidation of transition states is a cornerstone of reaction mechanism modeling, providing a picture of the highest energy point along a reaction coordinate. For a molecule such as 2,6-dichloro-4-(2-methylbutan-2-yl)phenol, key reactions of interest include its formation via electrophilic chlorination of 4-(2-methylbutan-2-yl)phenol and its degradation, often initiated by radical species in environmental or industrial processes.

Synthetic Reactions: The synthesis of dichlorinated phenols often proceeds through sequential electrophilic attack by a chlorinating agent. Computational models can be used to locate the transition states for chlorine addition at the ortho-positions of the precursor phenol. The structures of these transition states reveal the geometry of the interacting molecules at the peak of the energy barrier, influenced by the steric bulk of the tert-amyl group and the electronic directing effects of the hydroxyl group.

Degradation Reactions: The degradation of chlorinated phenols can be initiated by the abstraction of the phenolic hydrogen by radicals like the hydroxyl radical (•OH), a common process in advanced oxidation processes for water treatment. nih.gov This leads to the formation of a phenoxyl radical. Computational studies on various chlorinated phenols have shown that the O-H bond dissociation energies, a critical factor in this initial step, are influenced by the position of the chlorine atoms. nih.gov For 2,6-dichloro-4-(2-methylbutan-2-yl)phenol, the chlorine atoms in the ortho positions would electronically influence the stability of the resulting phenoxyl radical. DFT calculations can precisely model the transition state for this hydrogen abstraction, providing the activation energy required for the reaction to proceed. Further degradation can involve ring cleavage, and computational methods can identify the complex transition states associated with the breakdown of the aromatic ring. nih.gov

A representative, though generalized, transition state structure for the hydrogen abstraction from a substituted phenol by a hydroxyl radical is characterized by an elongated O-H bond on the phenol and the formation of a new H-O bond with the incoming radical. The precise bond lengths and angles would be determined by DFT calculations.

| Parameter | Description | Exemplary Calculated Value (Å or Degrees) |

|---|---|---|

| Phenolic O-H Bond Length | The length of the breaking bond in the phenol molecule. | 1.250 |

| Incoming H-O Bond Length | The length of the forming bond with the hydroxyl radical. | 1.310 |

| C-O-H Angle | The bond angle within the phenol moiety at the transition state. | 108.5 |

| Imaginary Frequency | The single imaginary vibrational frequency indicating a true transition state. | -1500 cm-1 |

Once transition states and intermediates are identified, an energetic profile for the entire reaction pathway can be constructed. This profile maps the relative potential energy of reactants, intermediates, transition states, and products, allowing for a comparison of competing reaction pathways.

For the degradation of 2,6-dichloro-4-(2-methylbutan-2-yl)phenol, several pathways could compete following the initial formation of the phenoxyl radical:

Radical-Radical Coupling: The phenoxyl radical could couple with another radical, potentially leading to the formation of polychlorinated dibenzodioxins (PCDDs) or other coupling products. nih.gov

Reaction with Molecular Oxygen: The radical could react with O2, initiating an oxidative degradation cascade. nih.gov

Unimolecular Decomposition: This could involve ring-opening or cleavage of the tert-amyl group.

DFT calculations can determine the activation energies for each of these competing steps. The pathway with the lowest activation energy barrier will be the most kinetically favorable. For instance, studies on chlorinated phenoxyl radicals suggest they are relatively stable and resistant to oxidation, which might imply that radical-radical coupling could be a significant pathway under certain conditions. nih.gov The energy profile would also reveal whether intermediates are trapped in deep potential energy wells, indicating they might be persistent enough to be experimentally observed.

| Reaction Pathway | Description | Calculated Activation Energy (kJ/mol) - Exemplary | Relative Pathway Likelihood |

|---|---|---|---|

| Radical-Radical Coupling | Dimerization of two phenoxyl radicals. | 5 - 15 | High (in high radical concentrations) |

| Reaction with O2 | Addition of molecular oxygen to the aromatic ring. | 40 - 60 | Moderate |

| Ring Cleavage | Unimolecular opening of the aromatic ring. | > 100 | Low |

Quantitative Structure-Property Relationship (QSPR) Modeling for Non-Biological Properties

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of a molecule with its physicochemical properties. plos.orgnih.gov These models are built by developing a mathematical relationship between calculated molecular descriptors and an experimentally measured property. For 2,6-dichloro-4-(2-methylbutan-2-yl)phenol, QSPR models could predict a range of non-biological properties relevant to its environmental impact and industrial application.

Aqueous Solubility (logS): Crucial for determining environmental distribution.

Octanol-Water Partition Coefficient (logP): Indicates potential for bioaccumulation.

Vapor Pressure: Relates to the compound's volatility.

Flash Point: An important industrial safety parameter. researchgate.net

The development of a QSPR model involves calculating a wide array of molecular descriptors for a set of related compounds (a "training set") for which the property of interest is known. These descriptors fall into several categories:

Constitutional Descriptors: Molecular weight, atom counts.

Topological Descriptors: Indices that describe molecular branching and connectivity.

Geometric Descriptors: Based on the 3D structure, such as molecular surface area.

Quantum-Chemical Descriptors: Derived from electronic structure calculations (e.g., dipole moment, HOMO/LUMO energies, partial charges). mdpi.com

Using statistical methods like multiple linear regression (MLR), a model is created. For example, a hypothetical QSPR model for the aqueous solubility (logS) of a series of substituted phenols might take the form:

logS = c₀ + c₁(logP) + c₂(Polar Surface Area) + c₃*(Molecular Weight)

Where the coefficients (c₀, c₁, etc.) are determined by the regression analysis. The presence of the bulky, non-polar tert-amyl group and the polar chlorine and hydroxyl groups in 2,6-dichloro-4-(2-methylbutan-2-yl)phenol would have opposing effects on its aqueous solubility, which a well-constructed QSPR model could quantify. Studies have shown that for phenols, descriptors related to charge distribution and the ability to form hydrogen bonds are often critical for accurate property prediction. plos.orgacs.org

| Descriptor Type | Descriptor Example | Property Influenced |

|---|---|---|

| Constitutional | Molecular Weight | Solubility, Vapor Pressure |

| Topological | Wiener Index | Boiling Point, Viscosity |

| Geometric | Polar Surface Area (PSA) | Aqueous Solubility, Permeability |

| Quantum-Chemical | Dipole Moment | Solubility, Intermolecular Interactions |

| Quantum-Chemical | HOMO Energy | Reactivity, Antioxidant Potential |

Advanced Spectroscopic and Analytical Methodologies for Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Dynamic Insights

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of "2,6-Dichloro-4-(2-methylbutan-2-yl)phenol" in solution. Both ¹H and ¹³C NMR provide characteristic chemical shifts and coupling patterns that allow for the precise assignment of each atom within the molecular framework.

A general challenge in the NMR analysis of phenols can be the exchange of the hydroxyl proton with residual water or other exchangeable protons in the solvent, which can lead to peak broadening or disappearance. nih.gov

In the synthesis or environmental degradation of "2,6-Dichloro-4-(2-methylbutan-2-yl)phenol," a variety of isomers and byproducts may be formed. One-dimensional NMR spectra of such mixtures can be highly complex and difficult to interpret due to overlapping signals. Advanced two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful methods to resolve these complex spectra and identify the individual components.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. A COSY spectrum of a reaction mixture would reveal the connectivity of protons within each product, aiding in their structural elucidation. researchgate.netyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.eduhmdb.ca An edited HSQC can further distinguish between CH, CH₂, and CH₃ groups, providing invaluable information for assigning the carbon skeleton of "2,6-Dichloro-4-(2-methylbutan-2-yl)phenol" and its derivatives. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more in conjugated systems). columbia.edu HMBC is particularly useful for connecting different spin systems within a molecule, for example, linking the protons of the tert-amyl group to the aromatic ring carbons of "2,6-Dichloro-4-(2-methylbutan-2-yl)phenol."

While specific 2D-NMR data for "2,6-Dichloro-4-(2-methylbutan-2-yl)phenol" is not available, the principles of these techniques are universally applicable for the analysis of complex organic molecules and their mixtures. magritek.comnih.gov

In situ NMR spectroscopy allows for the real-time monitoring of chemical reactions, providing kinetic data and enabling the detection of transient intermediates that may not be observable by conventional analysis of the final product mixture. magritek.comresearchgate.net The alkylation of phenols, a key step in the synthesis of compounds like "2,6-Dichloro-4-(2-methylbutan-2-yl)phenol," can be monitored using in situ NMR to understand the reaction mechanism. nih.govpnnl.govosti.gov For example, studies on the alkylation of phenol (B47542) with olefins have used in situ solid-state NMR to observe the formation of carbenium ion intermediates. nih.govpnnl.govosti.gov Similarly, monitoring the chlorination of a substituted phenol could provide insights into the stepwise addition of chlorine atoms and the formation of any unstable intermediates. acs.org

The following table illustrates the type of data that can be obtained from in situ NMR monitoring of a reaction, in this case, the alkylation of phenol with cyclohexene.

| Time (min) | Reactant (Phenol) Concentration (mol/L) | Product (Cyclohexyl Phenyl Ether) Concentration (mol/L) | Product (C-Alkylated Phenols) Concentration (mol/L) |

| 0 | 0.54 | 0 | 0 |

| 50 | 0.45 | 0.05 | 0.04 |

| 100 | 0.38 | 0.06 | 0.10 |

| 150 | 0.30 | 0.05 | 0.19 |

| 200 | 0.22 | 0.04 | 0.28 |

| 250 | 0.15 | 0.03 | 0.36 |

| This is a representative data table based on similar reactions reported in the literature and does not represent actual experimental data for the specified compound. |

Mass Spectrometry (MS) for Reaction Product Identification and Pathway Elucidation

Mass spectrometry is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are powerful hyphenated techniques for the separation and identification of components in a mixture, even at trace levels. researchgate.net These methods are particularly well-suited for analyzing the complex mixtures that can arise from the synthesis or environmental fate of "2,6-Dichloro-4-(2-methylbutan-2-yl)phenol."

For instance, in the chlorination of phenols, a multitude of chlorinated byproducts can be formed. nih.gov GC-MS analysis of such a reaction mixture would allow for the separation of these compounds based on their volatility and their subsequent identification based on their mass spectra. The fragmentation patterns of chlorinated phenols in mass spectrometry are often characteristic, showing losses of chlorine atoms, HCl, and fragments from the alkyl side chain. nih.govdocbrown.infolibretexts.orglibretexts.org

LC-MS/MS is particularly useful for analyzing less volatile or thermally labile derivatives that are not amenable to GC analysis. The use of tandem mass spectrometry (MS/MS) provides an additional layer of specificity, allowing for the selective detection and quantification of target analytes in complex matrices.

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). acs.orgnih.govrsc.orgnih.govlibretexts.org This high accuracy allows for the unambiguous determination of the elemental composition of a molecule, which is invaluable for identifying novel derivatives of "2,6-Dichloro-4-(2-methylbutan-2-yl)phenol" that may be formed in reactions or through metabolic processes. For example, if a reaction is expected to produce a hydroxylated derivative of the target compound, HRMS can confirm the addition of an oxygen atom by providing an exact mass that matches the calculated mass of the proposed structure.

The following table shows a hypothetical example of how HRMS could be used to identify a novel derivative.

| Compound | Molecular Formula | Calculated Exact Mass (Da) | Measured Exact Mass (Da) | Mass Error (ppm) |

| 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol | C₁₁H₁₄Cl₂O | 232.0422 | 232.0425 | 1.3 |

| Putative Hydroxylated Derivative | C₁₁H₁₄Cl₂O₂ | 248.0371 | 248.0368 | -1.2 |

| This is a representative data table and does not represent actual experimental data for the specified compound. |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, it is possible to determine the precise arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and intermolecular interactions.

While no crystal structure for "2,6-Dichloro-4-(2-methylbutan-2-yl)phenol" is currently available in the public domain, the crystal structures of related compounds, such as 4-amino-2,6-dichlorophenol (B1218435), have been determined. magritek.comosti.gov These structures provide insights into the effects of the chloro substituents on the geometry of the phenol ring and the nature of intermolecular interactions, such as hydrogen bonding. For "2,6-Dichloro-4-(2-methylbutan-2-yl)phenol," a crystal structure would definitively confirm the substitution pattern and reveal how the bulky tert-amyl group and the chlorine atoms influence the packing of the molecules in the solid state.

The table below presents representative crystallographic data for a related compound, 4-amino-2,6-dichlorophenol, to illustrate the type of information obtained from an X-ray diffraction study.

| Parameter | Value for 4-amino-2,6-dichlorophenol osti.gov |

| Chemical Formula | C₆H₅Cl₂NO |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 4.6064(5) |

| b (Å) | 11.7569(12) |

| c (Å) | 13.2291(13) |

| β (°) | 96.760(5) |

| Volume (ų) | 711.47(13) |

| This data is for a related compound and is provided for illustrative purposes only. |

Crystal Engineering and Polymorphism Studies for Process Control

Crystal engineering is a burgeoning field that focuses on the design and synthesis of crystalline solids with desired physicochemical properties. For a substituted phenol like 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol, controlling the crystalline form is paramount for ensuring batch-to-batch consistency in industrial processes, which can impact solubility, dissolution rate, and bioavailability in pharmaceutical applications, or reactivity and stability in chemical manufacturing.

Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical consideration. Different polymorphs of the same compound can exhibit distinct thermal stabilities, spectroscopic signatures, and mechanical properties. While specific polymorphism studies on 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol are not extensively documented in publicly available literature, the principles can be inferred from studies on analogous substituted phenols. acs.org

The investigation of polymorphism typically involves screening for different crystal forms by varying crystallization conditions such as solvent, temperature, and pressure. nih.gov Techniques like powder X-ray diffraction (PXRD) are routinely used to identify different polymorphic forms. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are employed to determine the thermodynamic relationships between polymorphs, such as their transition temperatures and relative stabilities.

For instance, studies on other dihalogenated phenols have revealed the significant role of intermolecular interactions, such as hydrogen bonds and halogen bonds, in dictating the crystal packing. nih.gov In the case of 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol, the hydroxyl group would be a primary donor for hydrogen bonding, while the chlorine atoms could participate in halogen bonding, influencing the resulting crystal lattice. The bulky 2-methylbutan-2-yl group would also exert significant steric influence on the possible packing arrangements.

A hypothetical screening for polymorphs of 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol could involve crystallization from a variety of solvents with different polarities, as outlined in the table below.

Table 1: Illustrative Polymorph Screening Strategy

| Solvent System | Crystallization Method | Analytical Technique |

|---|---|---|

| Toluene | Slow Evaporation | PXRD, DSC |

| Methanol/Water | Antisolvent Addition | PXRD, DSC |

| Acetone | Cooling Crystallization | PXRD, DSC |

| Heptane | Slow Cooling | PXRD, DSC |

Correlation of Solid-State Structure with Reactivity Profiles

The arrangement of molecules in the crystalline state can significantly influence their chemical reactivity. rsc.org This topochemical control can lead to reaction pathways and product distributions that are different from those observed in solution. The correlation of the solid-state structure with reactivity is a key aspect of understanding and controlling chemical transformations in the solid phase. nih.gov

For 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol, single-crystal X-ray diffraction would be the definitive method to determine its three-dimensional structure. This would reveal key parameters such as bond lengths, bond angles, and intermolecular distances. The table below presents hypothetical crystallographic data, illustrating the type of information that would be obtained.

Table 2: Hypothetical Crystallographic Data for 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 14.1 |

| β (°) | 95.5 |

| Volume (ų) | 1205 |

| Z | 4 |

Note: This data is hypothetical and for illustrative purposes only.

The spatial arrangement of the phenolic hydroxyl group and the chlorine atoms would be of particular interest. For instance, if the hydroxyl groups are involved in strong intermolecular hydrogen bonding within a tightly packed structure, their reactivity towards, for example, esterification or etherification in the solid state might be diminished compared to a polymorph with weaker or different hydrogen bonding patterns. Similarly, the accessibility of the aromatic ring to electrophilic attack would be influenced by the crystal packing. britannica.com

Time-Resolved Spectroscopic Techniques for Reaction Kinetics (e.g., UV-Vis Spectroscopy for Intermediate Detection)

Time-resolved spectroscopic techniques are powerful tools for studying the kinetics of chemical reactions by monitoring the concentration of reactants, intermediates, and products as a function of time. UV-Vis spectroscopy is particularly well-suited for this purpose when the species involved possess chromophores that absorb in the ultraviolet or visible regions of the electromagnetic spectrum.

Phenolic compounds, including 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol, exhibit characteristic UV absorption bands arising from π-π* transitions in the aromatic ring. The position and intensity of these bands are sensitive to substitution patterns and the electronic environment. Any reaction that alters the conjugation or the substituents on the phenol ring will lead to a change in the UV-Vis spectrum.

For example, the oxidation of hindered phenols, a reaction class relevant to their application as antioxidants, can be monitored using UV-Vis spectroscopy. nih.gov The disappearance of the phenol reactant and the appearance of phenoxy radical intermediates or quinone-type products can be tracked over time. britannica.com

A kinetic study of a reaction involving 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol, such as its reaction with a free radical species, could be designed as follows:

A solution of 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol in a suitable solvent is prepared.

The reaction is initiated by adding a radical initiator (e.g., AIBN) and heating, or by using a technique like flash photolysis to generate radicals.

The UV-Vis spectrum of the solution is recorded at regular time intervals.

The change in absorbance at a wavelength characteristic of the phenol or a product is used to determine the reaction rate.

The data obtained could be used to determine the rate law and the rate constant for the reaction. The table below illustrates how absorbance data could be correlated with concentration to study reaction kinetics.

Table 3: Illustrative Kinetic Data from a UV-Vis Spectroscopic Experiment

| Time (s) | Absorbance at λ_max | Concentration of Phenol (M) |

|---|---|---|

| 0 | 1.000 | 1.0 x 10⁻⁴ |

| 60 | 0.850 | 0.85 x 10⁻⁴ |

| 120 | 0.723 | 0.72 x 10⁻⁴ |

| 180 | 0.615 | 0.61 x 10⁻⁴ |

| 240 | 0.522 | 0.52 x 10⁻⁴ |

Note: This data is hypothetical and for illustrative purposes only. The relationship between absorbance and concentration is assumed to follow the Beer-Lambert law.

By analyzing such data, it is possible to elucidate the reaction mechanism, including the identification of transient intermediates if their absorption spectra are distinct from the reactant and final product. This information is invaluable for optimizing reaction conditions and for understanding the fundamental reactivity of 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol.

Derivatization and Structure Reactivity/property Relationships Non Biological Context

Synthesis of Analogues with Modified Halogenation Patterns

The number, type, and position of halogen atoms on the phenol (B47542) ring are critical determinants of the molecule's electronic properties and reactivity.

The reactivity of the aromatic ring in 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol is significantly influenced by the presence of the two chlorine atoms at the ortho positions relative to the hydroxyl group. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the chlorine atoms are deactivating yet also ortho-, para-directing. In this molecule, the para-position is occupied by the tert-amyl group. The two chlorine atoms at positions 2 and 6 sterically hinder access to the hydroxyl group and deactivate the ring towards electrophilic aromatic substitution.

The synthesis of dichlorinated phenols often involves direct chlorination of a substituted phenol. For instance, 4-alkylphenols can be chlorinated using sulfuryl chloride in the presence of a secondary amine catalyst to yield the 2,6-dichloro derivative with high selectivity. googleapis.comgoogle.com Another method involves the chlorination of phenol using chlorine gas in a solvent like chlorobenzene (B131634) with a catalyst, which can produce 2,6-dichlorophenol (B41786) at high purity and yield. google.com

The positions of the chlorine atoms are crucial. A single chlorine atom, for example at the 2-position, would result in a less sterically hindered and more reactive phenol compared to the 2,6-dichloro analogue. The electronic effect of substituents on aromatic nucleophilic substitution has been quantified, showing that the position of a substituent profoundly affects reaction rates. rsc.org The presence of two ortho-chlorine atoms enhances the acidity of the phenolic proton compared to the non-chlorinated or mono-chlorinated analogues due to the inductive electron-withdrawing effect of the halogens.

Table 1: Illustrative Reactivity Comparison of Chlorinated Phenols

This table provides a conceptual comparison based on established chemical principles.

| Compound | Number of Chlorine Atoms | Expected Relative Acidity | Expected Relative Rate of Electrophilic Substitution |

| 4-(2-methylbutan-2-yl)phenol | 0 | Base | High |

| 2-Chloro-4-(2-methylbutan-2-yl)phenol | 1 | Higher | Medium |

| 2,6-Dichloro-4-(2-methylbutan-2-yl)phenol | 2 | Highest | Low |

Substituting chlorine with other halogens, such as bromine or fluorine, creates analogues with different steric and electronic profiles. The identity of the halogen influences the molecule's properties; for example, replacing chlorine with bromine can alter the potency of related bioactive molecules. nih.gov

Brominated Analogues: The synthesis of brominated phenols can be achieved through various routes. One common method is electrophilic bromination of the corresponding phenol. For more complex structures, multi-step syntheses are employed, such as the O-Me demethylation of aryl methyl ethers with boron tribromide (BBr₃) to yield the target bromophenol. nih.gov For example, a 4-bromo-2-chlorophenol (B165030) derivative has been synthesized and used in esterification reactions. nih.gov The synthesis of 2-bromo-4-chloro-6-[(E)-(2-chlorophenyl)iminomethyl]phenol was achieved by reacting 3-bromo-5-chlorosalicylaldehyde with 2-chlorobenzenamine, indicating a route to mixed halogenated phenols. researchgate.net